(3R)-3-Amino-3-(4-methylphenyl)propanamide
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Overview
Description
(3R)-3-Amino-3-(4-methylphenyl)propanamide is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-methylphenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.
Amidation: Finally, the amine is converted to the amide through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(3R)-3-Amino-3-(4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(4-methylphenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-methylphenyl)propanamide: The enantiomer of the compound with a different chiral configuration.
3-Amino-3-phenylpropanamide: Lacks the methyl substitution on the phenyl ring.
3-Amino-3-(4-chlorophenyl)propanamide: Contains a chlorine substitution instead of a methyl group.
Uniqueness
(3R)-3-Amino-3-(4-methylphenyl)propanamide is unique due to its specific chiral configuration and the presence of a methyl-substituted phenyl group, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m1/s1 |
InChI Key |
UIOAJTFHXCRDGM-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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